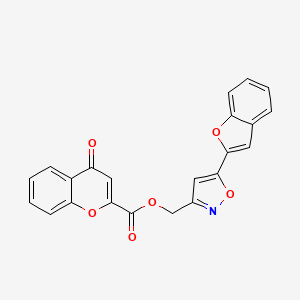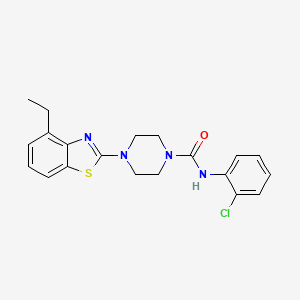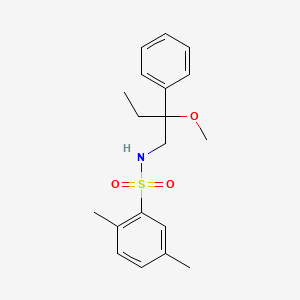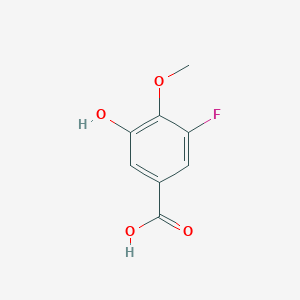
1-Phenyl-1H-pyrazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring substituted with a phenyl group and a carboxamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 1-phenyl-1H-pyrazole-4-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells . Inhibitors of SDH, such as 1-phenyl-1H-pyrazole-4-carboxamide, can block the energy synthesis of pathogens, making it a significant target for developing fungicides .
Mode of Action
1-Phenyl-1H-pyrazole-4-carboxamide interacts with its target, SDH, by forming hydrogen bonds and π–π stacking interactions . This interaction inhibits the mitochondrial electron transfer between succinate and ubiquinone, which is critical for the oxygen-sensing system . This inhibition disrupts the energy synthesis of the pathogens, leading to their death .
Biochemical Pathways
The compound affects the citric acid cycle and the electron transport chain by inhibiting SDH . This disruption in the energy synthesis pathway leads to a decrease in ATP production, which is essential for the survival and growth of the pathogens .
Result of Action
The compound exhibits potent antifungal activity. For instance, it has shown more than 90% inhibition against the fungus Alternaria solani at a concentration of 100 μg/mL . Moreover, it also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
Biochemische Analyse
Biochemical Properties
1-Phenyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of biological properties. Pyrazoles are appraised as medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties . The existence of pyrazole derivatives as pharmacophore in distinct remedial divisions like the antipsychotic CDPPB, an effective anti-inflammatory, celecoxib; difenamizole, an analgesic, rimonabant; the anti-obesity drug, the antidepressant agent fezolamide and betazole, a H 2 -receptor agonist have ascertained medicinal potentiality of this scaffold .
Cellular Effects
In cellular contexts, 1-phenyl-1H-pyrazole-4-carboxamide and its derivatives have shown significant effects. For instance, the ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid exhibited anticancer activities against various cancer cell lines . Moreover, 1-aryl-methyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives could suppress A549 lung cancer cell growth .
Molecular Mechanism
Pyrazoles have been found to exhibit a variety of mechanisms, including enzyme inhibition and activation, changes in gene expression, and binding interactions with biomolecules . For instance, potent antiproliferative activity and mitogen-activated protein kinase inhibition (MEK) have been attributed to methyl and ortho-fluorine groups on pyrazole carboxamide of compound 5 .
Temporal Effects in Laboratory Settings
Pyrazole derivatives have been found to exhibit a range of effects over time in laboratory settings .
Transport and Distribution
The transport and distribution of 1-phenyl-1H-pyrazole-4-carboxamide within cells and tissues are not well-documented. Inactive AHR is localized at the cytoplasm complexed to some chaperones and other elements (HSP90, XAP2, p23, c-Src). Upon ligand binding, conformational changes allow AHR to translocate to the nucleus, where it dissociates from its chaperone complex .
Subcellular Localization
The subcellular localization of 1-phenyl-1H-pyrazole-4-carboxamide is not well-documented. Inactive AHR is localized at the cytoplasm complexed to some chaperones and other elements (HSP90, XAP2, p23, c-Src). Upon ligand binding, conformational changes allow AHR to translocate to the nucleus, where it dissociates from its chaperone complex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the carboxamide derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1-phenyl-1H-pyrazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include pyrazole-4-carboxylic acids, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-phenyl-1H-pyrazole-3-carboxamide
- 1-phenyl-1H-pyrazole-5-carboxamide
Uniqueness
1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it often exhibits higher potency in biological assays and greater stability under various conditions .
Eigenschaften
IUPAC Name |
1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVARWIMYKHDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the utility of 1-phenyl-1H-pyrazole-4-carboxamide in organic synthesis?
A1: 1-phenyl-1H-pyrazole-4-carboxamide serves as a versatile building block in synthesizing diverse heterocyclic compounds with potential pharmacological applications [, ]. Its reactivity allows for further modifications and incorporation into larger molecular frameworks.
Q2: Can you describe a specific example where 1-phenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested for biological activity?
A3: Researchers synthesized a series of pyrazole-based inhibitors of the enhancer of zeste homologue 2 (EZH2) enzyme []. One notable derivative, N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (compound 1o in the study), exhibited low micromolar inhibition of EZH2/PRC2 with high selectivity against other methyltransferases. In vitro studies showed that compound 1o induced growth arrest, reduced H3K27me3 levels, and triggered apoptosis and autophagy in breast cancer, leukemia, and neuroblastoma cell lines [].
Q3: Has 1-phenyl-1H-pyrazole-4-carboxamide been used in the development of analytical sensors?
A4: Yes, derivatives of 1-phenyl-1H-pyrazole-4-carboxamide have demonstrated potential as sensing elements in ion-selective electrodes. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide was employed in a chromium(III) membrane sensor designed for biological and environmental samples []. Similarly, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide served as the basis for an iron-selective PVC membrane sensor [].
Q4: Are there any studies investigating the interaction of 1-phenyl-1H-pyrazole-4-carboxamide derivatives with hydrazine hydrate?
A5: Yes, researchers have explored the reaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate []. These reactions yield various pyrazole derivatives, with the specific products depending on reaction time and conditions. The study characterized the synthesized compounds using elemental analysis and spectroscopic techniques to confirm their structures [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2424715.png)
![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)
![1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2424717.png)

![1-methyl-3-(3-oxobutan-2-yl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2424721.png)

![2-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione oxalate](/img/structure/B2424727.png)

![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)
![2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2424737.png)
![N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide](/img/structure/B2424738.png)
